7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline
CAS No.:
Cat. No.: VC16444077
Molecular Formula: C20H16F3N3OS
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16F3N3OS |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 7-methoxy-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C20H16F3N3OS/c1-12-4-3-7-26-10-13(24-19(12)26)11-28-18-9-16(20(21,22)23)15-6-5-14(27-2)8-17(15)25-18/h3-10H,11H2,1-2H3 |
| Standard InChI Key | HTDRTFYNLKFVRP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C2)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F |
Introduction
Key Findings
7-Methoxy-2-[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-(trifluoromethyl)quinoline is a heterocyclic compound featuring a quinoline core fused with an imidazopyridine moiety. Its molecular complexity arises from strategic substitutions, including methoxy, trifluoromethyl, and sulfanyl groups, which confer unique physicochemical and biological properties. Emerging research highlights its potential in medicinal chemistry, particularly as a modulator of enzymes and receptors implicated in oncology. Structural analyses, synthetic pathways, and preliminary biological data underscore its relevance in drug discovery pipelines.
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure comprises:
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Quinoline backbone: A bicyclic system with a benzene ring fused to a pyridine ring.
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Imidazo[1,2-a]pyridine substituent: A methylimidazopyridine group linked via a sulfanyl (-S-) bridge at position 2 of the quinoline core.
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Functional groups:
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7-Methoxy: Enhances electron density and influences binding interactions.
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4-Trifluoromethyl: Improves lipophilicity and metabolic stability.
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Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₆F₃N₃OS | |
| Molecular Weight | 403.4 g/mol | |
| IUPAC Name | 7-Methoxy-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)quinoline | |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C2)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F |
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound is unavailable, analogous imidazopyridine-quinoline hybrids exhibit planar ring systems with non-coplanar substituents. For example, torsion angles in similar structures (e.g., C6–C7–C8–C9 = −17.1°) indicate steric hindrance between the imidazopyridine and aryl groups .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step strategies:
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Quinoline Core Formation: Condensation of 2-aminopyridines with α-bromoketones under microwave irradiation (solvent- and catalyst-free).
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Functionalization:
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Introduction of methoxy and trifluoromethyl groups via nucleophilic substitution.
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Coupling of the imidazopyridine moiety using Suzuki-Miyaura cross-coupling.
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Table 2: Key Synthetic Intermediates
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Microwave, 150°C, 30 min | 65–70 |
| 2 | Nucleophilic Substitution | NaH, DMF, RT | 80–85 |
| 3 | Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 50–60 |
Environmental and Scalability Considerations
Microwave-assisted synthesis reduces reaction times and waste generation, aligning with green chemistry principles.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates affinity for PI3Kα, a kinase implicated in cancer cell proliferation. Comparative studies show:
Table 3: Biological Activity Profile
| Parameter | Value | Source |
|---|---|---|
| Aqueous Solubility | 290–723 μM | |
| Microsomal Stability (HLM) | 25–300 μL/min/mg | |
| Hepatocyte Clearance (RH) | 7.1–140 μL/min/10⁶ cells |
Structure-Activity Relationships (SAR)
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Trifluoromethyl Group: Increases metabolic stability by resisting oxidative degradation .
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Methoxy Group: Modulates electron density, enhancing hydrogen bonding with target proteins .
Pharmacokinetic and Toxicological Insights
ADME Properties
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Lipophilicity: Log D₇.₄ = 2.1–3.9, favorable for membrane permeability .
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Metabolic Stability: Moderate clearance in human liver microsomes (25–300 μL/min/mg) .
Toxicity Screening
Preliminary cytotoxicity assays in primary mouse macrophages (PMM) reveal:
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CC₅₀: 4.2–4.5 (logarithmic scale of half-maximal cytotoxic concentration) .
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Selectivity Index (SI): 2–3, indicating a narrow therapeutic window .
Therapeutic Applications and Future Directions
Oncology
As a PI3Kα inhibitor, the compound is a candidate for:
Infectious Diseases
Antiparasitic activity against Leishmania spp. warrants further optimization for tropical disease applications .
Challenges and Innovations
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